molecular formula C7H10N2O2 B1374407 2-(2-Hydroxypropan-2-YL)pyrimidin-5-OL CAS No. 1391732-97-0

2-(2-Hydroxypropan-2-YL)pyrimidin-5-OL

Cat. No. B1374407
M. Wt: 154.17 g/mol
InChI Key: DAQNWAZKLBDTFO-UHFFFAOYSA-N
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Description

“2-(2-Hydroxypropan-2-YL)pyrimidin-5-OL” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of “2-(2-Hydroxypropan-2-YL)pyrimidin-5-OL” involves a multi-step reaction . The steps include:

  • Palladium 10% on activated carbon; hydrogen / methanol / 6 h / 20 - 25 °C / 760.05 Torr .


Molecular Structure Analysis

The molecular formula of “2-(2-Hydroxypropan-2-YL)pyrimidin-5-OL” is C7H10N2O2 . The molecular weight is 154.17 g/mol .

Scientific Research Applications

Hybrid Catalysts in Synthesis

Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been shown to facilitate the synthesis of pyranopyrimidine scaffolds, which are precursors for medicinal and pharmaceutical applications due to their broad synthetic and bioavailability applications. The review by Parmar, Vala, and Patel (2023) emphasizes the role of these catalysts in developing 5H-pyrano[2,3-d]pyrimidine derivatives through a one-pot multicomponent reaction, underlining their significance in medicinal chemistry (Parmar, Vala, & Patel, 2023).

Tautomeric Equilibria and Molecular Interactions

The study of tautomeric equilibria of purine and pyrimidine bases reveals the influence of molecular interactions on the stability of tautomeric forms, as discussed by Person et al. (1989). This research highlights the importance of environmental interactions in determining the stability of pyrimidine and other nucleic acid bases, which could have implications for understanding DNA replication and mutation processes (Person et al., 1989).

Pyrimidines in Cancer Treatment

Gmeiner (2020) reviews the role of fluorinated pyrimidines in cancer treatment, focusing on 5-Fluorouracil (5-FU) as a prominent example. The synthesis methods, including isotope incorporation for studying metabolism and biodistribution, alongside insights into how these compounds interact with nucleic acids and enzymes, underscore their significance in personalized medicine (Gmeiner, 2020).

Pyrimidines as Anti-cancer Agents

Research and patents on pyrimidine-based anticancer agents reflect the diverse mechanisms through which these compounds exert their effects, highlighting the potential for developing future drug candidates. The review by Kaur et al. (2014) presents an overview of recent patents, indicating the global research focus on pyrimidine derivatives as anticancer agents (Kaur et al., 2014).

Pyrimidines in Anti-inflammatory Research

Recent developments in synthesizing pyrimidine derivatives with anti-inflammatory effects are summarized by Rashid et al. (2021). This review discusses the synthesis methods and structure-activity relationships (SARs) of pyrimidines, highlighting their potential as anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).

properties

IUPAC Name

2-(2-hydroxypropan-2-yl)pyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-7(2,11)6-8-3-5(10)4-9-6/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQNWAZKLBDTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=N1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxypropan-2-YL)pyrimidin-5-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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